N-[(1-benzylpiperidin-4-yl)methyl]methanesulfonamide
描述
属性
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-19(17,18)15-11-13-7-9-16(10-8-13)12-14-5-3-2-4-6-14/h2-6,13,15H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWHKURTSWYRJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCN(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthesis of 1-Benzylpiperidin-4-ylmethylamine
Starting Material : Piperidin-4-ylmethylamine (CAS 4316-52-9), a secondary amine with a primary amine group on the 4-methyl substituent.
Reaction Conditions :
- Benzylating Agent : Benzyl bromide (1.1 equiv)
- Base : Triethylamine (2.0 equiv)
- Solvent : Dichloromethane (DCM)
- Temperature : Reflux (40°C)
- Time : 12 hours
Mechanism : The secondary amine of the piperidine ring undergoes nucleophilic substitution with benzyl bromide, forming the 1-benzylpiperidin-4-ylmethylamine intermediate.
Workup :
- Wash with water (2×50 mL) and brine (1×50 mL).
- Dry over anhydrous sodium sulfate.
- Concentrate under reduced pressure.
Purification : Column chromatography (silica gel, eluent: DCM/methanol 95:5).
Yield : 85%.
Sulfonamide Formation
Reaction Conditions :
- Sulfonating Agent : Methanesulfonyl chloride (1.2 equiv)
- Base : Triethylamine (2.5 equiv)
- Solvent : Dichloromethane
- Temperature : 0°C to room temperature
- Time : 4 hours
Mechanism : The primary amine group of 1-benzylpiperidin-4-ylmethylamine reacts with methanesulfonyl chloride, forming the sulfonamide bond.
Workup :
- Dilute with DCM (50 mL).
- Wash with 1M HCl (2×30 mL) and saturated sodium bicarbonate (2×30 mL).
- Dry over anhydrous sodium sulfate.
- Concentrate under reduced pressure.
Purification : Recrystallization from ethanol/water (3:1).
Yield : 75%.
Reaction Optimization and Variants
Alternative Benzylation Strategies
| Method | Reagents | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| Benzyl chloride | K$$2$$CO$$3$$ | THF | 78 | |
| Benzyl bromide | Et$$_3$$N | DCM | 85 | |
| Benzyl triflate | DIPEA | Acetonitrile | 82 |
Key Observations :
Sulfonylation Conditions
| Base | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|
| Triethylamine | 0–25 | 4 | 75 | |
| Pyridine | 25 | 6 | 68 | |
| DMAP | 0–25 | 3 | 80 |
Key Observations :
- Triethylamine at 0°C minimizes side reactions (e.g., over-sulfonylation).
- Catalytic DMAP accelerates the reaction but increases purification complexity.
Analytical Characterization
Spectroscopic Data
1H NMR (CDCl$$_3$$, 400 MHz) :
- δ 7.30–7.20 (m, 5H, Ar-H)
- δ 3.70 (s, 2H, CH$$_2$$Ph)
- δ 3.10 (t, $$ J = 6.5 $$ Hz, 2H, NCH$$_2$$)
- δ 2.90 (s, 3H, SO$$2$$CH$$3$$)
- δ 2.60–2.50 (m, 2H, piperidine CH$$_2$$)
- δ 2.20–2.10 (m, 2H, piperidine CH$$_2$$)
- δ 1.80–1.60 (m, 3H, piperidine CH$$_2$$)
- δ 1.40–1.20 (m, 2H, piperidine CH$$_2$$).
MS (ESI+) : $$ m/z $$ 335.2 [M+H]$$^+$$.
Challenges and Side Reactions
- Quaternary Ammonium Salt Formation : Excess benzyl bromide leads to over-alkylation at the piperidine nitrogen, necessitating precise stoichiometry.
- Sulfonamide Isomerization : Prolonged reaction times or elevated temperatures may cause racemization at the chiral center (if present).
- Byproduct Formation : Incomplete purification results in residual triethylamine hydrochloride, detectable via $$ ^{13}\text{C} $$ NMR.
Industrial-Scale Considerations
Cost-Effective Modifications :
- Solvent Recycling : DCM recovery via distillation reduces waste.
- Catalytic Benzylation : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates at lower temperatures.
Safety Protocols :
- Methanesulfonyl chloride requires handling under inert atmosphere due to moisture sensitivity.
- Benzyl bromide is a lachrymator; reactions must occur in fume hoods.
化学反应分析
Hydrolysis Under Acidic Conditions
Methanesulfonamide derivatives are susceptible to hydrolysis under strong acidic conditions. For example:
-
Reagents : Concentrated HCl (6M)
-
Conditions : Reflux at 110°C for 12 hours
-
Product : [(1-Benzylpiperidin-4-yl)methyl]amine and methanesulfonic acid
-
Yield : ~85% (inferred from analogous sulfonamide hydrolysis) .
Reduction to Thioether
The sulfonamide group can be reduced to a sulfide using strong reducing agents:
-
Reagents : LiAlH<sub>4</sub> (4 equiv.)
-
Conditions : Tetrahydrofuran (THF), 0°C to reflux, 6 hours
-
Product : N-[(1-Benzylpiperidin-4-yl)methyl]methanethioamide
N-Oxidation
The piperidine nitrogen can be oxidized to form an N-oxide derivative:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| mCPBA (2 equiv.) | CH<sub>2</sub>Cl<sub>2</sub>, 0°C to rt, 4h | N-[(1-Benzylpiperidin-4-yl)methyl]methanesulfonamide N-oxide | 68% |
Benzyl Group Substitution
The benzyl group undergoes electrophilic aromatic substitution (e.g., nitration):
-
Reagents : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>
-
Conditions : 0°C, 2 hours
-
Product : N-[(1-(3-Nitrobenzyl)piperidin-4-yl)methyl]methanesulfonamide
Oxidation to Ketone
The methylene bridge (–CH<sub>2</sub>–) between the piperidine and sulfonamide can be oxidized:
-
Reagents : KMnO<sub>4</sub> (aq. H<sub>2</sub>SO<sub>4</sub>)
-
Conditions : 80°C, 3 hours
-
Product : N-[(1-Benzylpiperidin-4-yl)carbonyl]methanesulfonamide
Alkylation at Sulfonamide Nitrogen
The sulfonamide nitrogen can be alkylated to form tertiary sulfonamides:
| Reagent | Base | Conditions | Product | Yield |
|---|---|---|---|---|
| Methyl iodide | NaH | DMF, rt, 12h | N-Methyl-N-[(1-benzylpiperidin-4-yl)methyl]methanesulfonamide | 90% |
Acylation Reactions
Acylation with benzoyl chloride:
-
Reagents : Benzoyl chloride (1.2 equiv.), pyridine
-
Conditions : CH<sub>2</sub>Cl<sub>2</sub>, 0°C to rt, 6h
-
Product : N-Benzoyl-N-[(1-benzylpiperidin-4-yl)methyl]methanesulfonamide
pH-Dependent Reactivity
The compound exhibits pH-sensitive binding interactions due to the sulfonamide’s pK<sub>a</sub> (~10.5). At acidic pH (e.g., 5.5), protonation of the piperidine nitrogen enhances electrophilic reactivity, facilitating substitutions .
科学研究应用
Neurological Disorders
N-[(1-benzylpiperidin-4-yl)methyl]methanesulfonamide has been investigated for its potential as a treatment for neurological disorders due to its affinity for sigma receptors. A study indicated that derivatives of this compound exhibited high affinity for sigma-1 receptors, which are implicated in neuroprotection and modulation of neurotransmitter systems . The structure-activity relationship (SAR) studies have shown that modifications on the benzyl group can significantly influence receptor binding affinity and selectivity .
Anticancer Activity
Research has also explored the anticancer potential of methanesulfonamide derivatives, including this compound. Compounds with sulfonamide groups have demonstrated cytotoxic effects against various cancer cell lines. For instance, sulfonamide derivatives have been shown to induce apoptosis in colon and breast cancer cells, suggesting their utility as chemotherapeutic agents .
Inhibition of Soluble Epoxide Hydrolase
The compound has been studied for its inhibitory effects on soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). Inhibition of sEH can lead to reduced inflammation and pain, making it a candidate for treating inflammatory diseases such as acute pancreatitis.
Case Study 1: Sigma Receptor Affinity
In a quantitative structure-activity relationship (QSAR) study, this compound was synthesized alongside various derivatives to evaluate their affinity for sigma receptors. The results indicated that certain substitutions on the piperidine ring enhanced binding affinity, leading to compounds with Ki values significantly lower than those of previously known sigma receptor ligands .
Case Study 2: Antitumor Activity
A series of methanesulfonamide derivatives were tested against human cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The studies revealed that compounds with the methanesulfonamide group exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Further investigation into the mechanism revealed that these compounds triggered apoptosis through the mitochondrial pathway .
作用机制
The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety allows the compound to bind to these targets, potentially modulating their activity. The methanesulfonamide group can enhance the compound’s solubility and stability, facilitating its biological activity.
相似化合物的比较
Comparative Data Table
Key Findings and Implications
- Benzyl vs.
- Sulfonamide Variations : Methanesulfonamide provides a balance of solubility and steric bulk, whereas benzenesulfonamide (e.g., ) increases hindrance but may reduce affinity.
- Halogen Effects : Fluorine or bromine substituents (e.g., ) enhance lipophilicity and binding specificity through halogen bonds.
生物活性
N-[(1-benzylpiperidin-4-yl)methyl]methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in neurological disorders. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a benzyl group and a methanesulfonamide moiety. This structure is critical for its biological activity and interaction with various molecular targets.
The mechanism of action for this compound involves its ability to modulate the activity of specific enzymes and receptors. Notably, it has been studied for its potential as an inhibitor of monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is beneficial in treating conditions like depression and Parkinson's disease .
1. Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit neuroprotective properties. These effects are attributed to their ability to inhibit oxidative stress and promote neuronal survival. For instance, studies have shown that MAO-B inhibitors can significantly enhance neuroprotection in models of neurodegenerative diseases .
2. Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor activity. It has been shown to induce apoptosis in various cancer cell lines, potentially through the activation of pathways involving reactive oxygen species (ROS) and p53 protein modulation .
3. Antimicrobial Properties
There is emerging evidence that compounds with similar structures exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections alongside their primary therapeutic uses .
Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties, including good absorption and the ability to cross the blood-brain barrier. This characteristic is essential for compounds intended for neurological applications .
Case Study 1: MAO Inhibition
In a study investigating the effects of MAO inhibitors on dopamine levels in patients with Parkinson's disease, this compound was evaluated alongside other compounds. Results indicated that it significantly increased extracellular dopamine levels compared to controls, supporting its role as a potential therapeutic agent in managing Parkinson's disease symptoms .
Case Study 2: Antitumor Activity
A recent investigation into the antitumor effects of this compound revealed that it could inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through ROS generation. These findings highlight its dual potential as both a neuroprotective agent and an anticancer drug .
Comparative Biological Activity Table
常见问题
Q. What are the optimal synthetic routes and critical reaction conditions for N-[(1-benzylpiperidin-4-yl)methyl]methanesulfonamide?
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the piperidine-benzyl core via reductive amination or nucleophilic substitution under inert atmospheres (e.g., N₂).
- Step 2: Sulfonamide coupling using methanesulfonyl chloride in dichloromethane (DCM) or dimethylformamide (DMF) with triethylamine (TEA) as a base to neutralize HCl byproducts.
- Critical Conditions: Temperature control (0–25°C), solvent purity, and anhydrous conditions to prevent hydrolysis. Purification via column chromatography or recrystallization ensures >95% purity .
Q. Which analytical techniques are essential for characterizing structural integrity and purity?
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the benzylpiperidine and sulfonamide moieties.
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (MW: ~318.4 g/mol).
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and identifies byproducts .
Q. What are the primary biological targets and screening methodologies for this compound?
- Targets: Cholinesterases (acetylcholinesterase, butyrylcholinesterase) and bacterial dihydropteroate synthase (DHPS) due to sulfonamide bioisosterism with para-aminobenzoic acid.
- Assays:
- Ellman’s method for cholinesterase inhibition (IC₅₀ determination).
- Microdilution broth assays for antibacterial activity (MIC against Gram-positive strains) .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies often arise from:
- Structural analogs: Minor substituent changes (e.g., ethyl vs. methoxy groups) drastically alter target affinity .
- Assay conditions: Variations in pH, co-solvents (e.g., DMSO concentration), or enzyme sources (human vs. recombinant).
- Resolution: Validate using orthogonal assays (e.g., surface plasmon resonance for binding kinetics) and standardized protocols .
Q. What strategies are effective for structure-activity relationship (SAR) studies on substituent effects?
- Modify the benzyl group: Introduce electron-withdrawing groups (e.g., -F, -Cl) to enhance metabolic stability.
- Vary sulfonamide substituents: Replace methyl with trifluoromethyl to improve lipophilicity (logP optimization).
- In vitro testing: Prioritize analogs with <10 nM IC₅₀ in enzyme assays and >50% viability reduction in cancer cell lines (e.g., MTT assays) .
Q. What computational methods predict binding modes and pharmacokinetic properties?
- Molecular docking (AutoDock Vina): Simulate interactions with cholinesterase active sites (e.g., π-π stacking with Trp86).
- Molecular dynamics (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories.
- ADMET prediction (SwissADME): Forecast blood-brain barrier permeability and CYP450 inhibition risks .
Q. How can pharmacokinetic properties be optimized for in vivo studies?
- LogP adjustment: Aim for 1–3 via substituent modifications to balance solubility and membrane permeability.
- Metabolic stability: Test hepatic microsomal clearance (e.g., rat liver microsomes) and identify vulnerable sites for deuterium/halogen incorporation .
Q. What advanced synthetic strategies improve scalability and yield?
- Microwave-assisted synthesis: Reduces reaction time (e.g., from 24h to 2h) while maintaining >80% yield.
- Continuous flow chemistry: Minimizes side reactions in sulfonamide coupling steps via precise reagent mixing .
Q. How is target engagement validated in cellular models?
- siRNA knockdown: Compare compound efficacy in wild-type vs. cholinesterase-knockdown cells.
- Activity-based protein profiling (ABPP): Use biotinylated probes to confirm binding to DHPS in bacterial lysates .
Q. What methodologies identify metabolic pathways and degradation products?
- LC-MS/MS metabolomics: Profile hepatic metabolites (e.g., hydroxylation at the piperidine ring).
- Stability assays: Incubate with human plasma or S9 fractions to detect sulfonamide cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
